2-(2-chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine
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Overview
Description
2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. The compound has been shown to enhance the activity of GABA receptors and inhibit the reuptake of serotonin and dopamine, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth, survival, and function of neurons. Additionally, the compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of several neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine in lab experiments is its high potency and selectivity. The compound has been shown to exhibit its effects at low doses, making it a cost-effective option for researchers. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine. One of the main areas of focus is the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the compound's exact mechanism of action and to identify any potential side effects or toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity make it an attractive option for researchers, and its anxiolytic, antidepressant, and neuroprotective effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine involves the reaction of 2-chlorobenzylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of thionyl chloride and morpholine. The yield of the compound is reported to be around 75%, and the purity can be increased through recrystallization.
Scientific Research Applications
The compound has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, the compound has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c21-17-4-2-1-3-14(17)11-16-13-22(7-8-24-16)20(23)15-5-6-18-19(12-15)26-10-9-25-18/h1-6,12,16H,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDESCRWJYODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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